Benzene, 1,1'-(1-iodo-2-nitro-1,2-ethenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis-: is a complex organic compound with the molecular formula C14H8I2N2O4 This compound is characterized by the presence of two benzene rings connected by a 1,2-ethenediyl bridge, with iodine and nitro groups attached to the ethene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- typically involves the reaction of 1-iodo-2-nitrobenzene with an appropriate ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the benzene rings with the ethene bridge .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium or platinum catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Major Products Formed:
Reduction: Formation of amino derivatives.
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-nitrobenzene: Shares the nitro and iodine functional groups but lacks the ethene bridge.
1,2-Di(p-tolyl)ethane: Contains a similar ethene bridge but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- is unique due to the combination of its functional groups and the ethene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
58593-91-2 |
---|---|
Molekularformel |
C14H10INO2 |
Molekulargewicht |
351.14 g/mol |
IUPAC-Name |
(2-iodo-1-nitro-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10INO2/c15-13(11-7-3-1-4-8-11)14(16(17)18)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
YVRCGTWSYMCHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.